molecular formula C23H24N4O B11214362 N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11214362
M. Wt: 372.5 g/mol
InChI Key: OLCDDUIBEQPLTK-UHFFFAOYSA-N
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Description

N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fascinating structure. It belongs to the pyrimidine family, which plays a crucial role in drug discovery and has diverse biological activities . Pyrimidines serve as building blocks for essential molecules like vitamins, liposaccharides, and antibiotics. This compound’s unique arrangement of atoms makes it intriguing for scientific exploration.

Preparation Methods

Synthetic Routes:

    Tofacitinib By-Product: Interestingly, N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an important pharmaceutical intermediate produced as a by-product during the synthesis of .

Industrial Production:

While specific industrial-scale methods for this compound are not widely documented, its synthesis typically involves organic chemistry techniques. Researchers have explored various synthetic pathways to access pyrimidine derivatives, including this compound.

Chemical Reactions Analysis

N,N-diethyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in several reactions:

    Substitution Reactions: It may undergo nucleophilic substitution reactions at different positions.

    Oxidation/Reduction: Depending on functional groups, it could be oxidized or reduced.

    Common Reagents: Reagents like strong bases, acids, and transition metal catalysts play a role.

    Major Products: These reactions yield various derivatives, each with distinct properties.

Scientific Research Applications

This compound’s versatility extends across scientific domains:

    Medicine: As a tofacitinib by-product, it contributes to arthritis treatment.

    Chemistry: Researchers explore its reactivity and design new derivatives.

    Biology: Its impact on cellular pathways warrants investigation.

Mechanism of Action

The precise mechanism remains an active area of study. It likely interacts with specific molecular targets, affecting cellular signaling pathways. Further research is needed to elucidate its mode of action.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N,N-diethyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N4O/c1-4-26(5-2)22-21-20(17-9-7-6-8-10-17)15-27(23(21)25-16-24-22)18-11-13-19(28-3)14-12-18/h6-16H,4-5H2,1-3H3

InChI Key

OLCDDUIBEQPLTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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